molecular formula C20H18N2OS B2427028 (Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone CAS No. 1322879-18-4

(Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone

Cat. No.: B2427028
CAS No.: 1322879-18-4
M. Wt: 334.44
InChI Key: MLGOFVZFPCUZHU-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C20H18N2OS and its molecular weight is 334.44. The purity is usually 95%.
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Biological Activity

(Z)-1-(4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenyl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article discusses the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazole derivatives. The compound's structure can be confirmed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Key Structural Features

  • Molecular Formula : C19_{19}H18_{18}N2_{2}S
  • Molecular Weight : 306.42 g/mol
  • Functional Groups : Contains thiazole, phenyl, and allyl groups which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)Mechanism of Action
24aHCT-1515.2Induction of apoptosis
24bMCF-712.5Inhibition of cell proliferation

These results suggest that the thiazole moiety plays a crucial role in enhancing anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. A study evaluating various thiazole compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus8 µg/mL
2Escherichia coli16 µg/mL

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a recent study, a series of thiazole derivatives including this compound were tested against human breast cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50_{50} value comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thiazole derivatives against common pathogens. The results indicated that this compound exhibited strong inhibitory effects on bacterial growth, suggesting its potential use in treating bacterial infections.

Properties

IUPAC Name

1-[4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-3-13-22-19(17-7-5-4-6-8-17)14-24-20(22)21-18-11-9-16(10-12-18)15(2)23/h3-12,14H,1,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGOFVZFPCUZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.